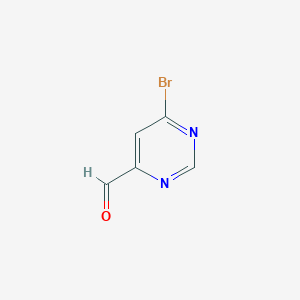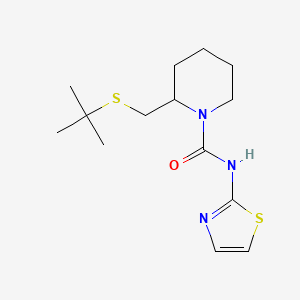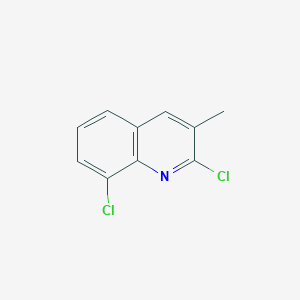
2,8-Dichloro-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chloroquinoline derivatives often involves strategies such as aromatic nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. For instance, cyclopalladated 8-methylquinoline compounds have been synthesized through intramolecular metalation, followed by reaction with alkynes to produce novel heterocyclic compounds with a bridgehead nitrogen, showcasing the versatility of quinoline derivatives in organic synthesis (Pfeffer et al., 1992).
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives, including 2,8-dichloro-3-methylquinoline, is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the planar structure of the quinoline core and the positions of the chloro and methyl substituents, which significantly influence the electronic properties and reactivity of the molecule. For example, 8-hydroxyquinoline derivatives have been analyzed to understand their structural features and their impact on fluorescence properties (Yuting Chen et al., 2011).
Chemical Reactions and Properties
Chloroquinolines, including 2,8-dichloro-3-methylquinoline, participate in various chemical reactions such as nucleophilic aromatic substitution, electrophilic substitution, and coordination with metal ions. These reactions enable the synthesis of complex organic molecules and coordination compounds with potential applications in catalysis, material science, and pharmaceuticals. For instance, the reactivity of cyclopalladated compounds with alkynes demonstrates the utility of chloroquinoline derivatives in the synthesis of heterocyclic compounds (Pfeffer et al., 1992).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activities
2,8-Dichloro-3-methylquinoline, a derivative of the quinoline family, shares structural similarities with other quinoline compounds, which have been extensively studied for their broad spectrum of biological and pharmacological activities. Quinoline derivatives, such as 8-hydroxyquinoline and its analogs, are notable for their chromophoric properties, metal chelation abilities, and significant biological activities. These compounds have been explored for the development of potent drug molecules targeting a wide range of life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties, in particular, enhance their candidacy as potential therapeutic agents (Gupta, Luxami, & Paul, 2021).
Drug Development and Therapeutic Applications
Tetrahydroisoquinoline derivatives, sharing structural features with 2,8-Dichloro-3-methylquinoline, exhibit a range of therapeutic activities and have been the subject of patent reviews for their potential in treating diseases such as cancer, malaria, and central nervous system disorders. The discovery of these compounds as anticancer antibiotics and their roles in disease management underscore the importance of quinoline derivatives in drug discovery (Singh & Shah, 2017).
Material Science and Sensor Technology
Quinoline derivatives are also investigated for their applications beyond medicinal chemistry, including material science and sensor technology. The development of fluorescent probes based on 8-aminoquinoline derivatives for zinc ion determination in environmental and biological samples illustrates the utility of these compounds in analytical chemistry. Modifications to improve water solubility and cell membrane permeability of 8-amidoquinoline derivatives have shown potential in designing selective and sensitive chemosensors for zinc ions, highlighting the interdisciplinary applications of quinoline derivatives (Mohamad et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,8-dichloro-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRJSGHZEHOONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Cl)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloro-3-methylquinoline | |
CAS RN |
1339432-40-4 |
Source


|
| Record name | 2,8-dichloro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)
![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)
![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)
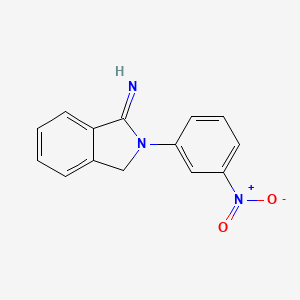
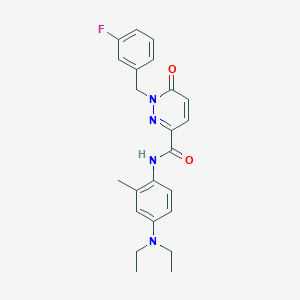
![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)
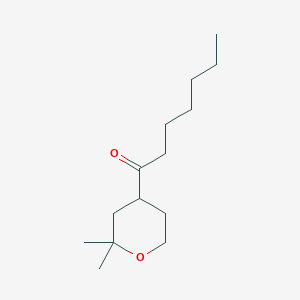
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)
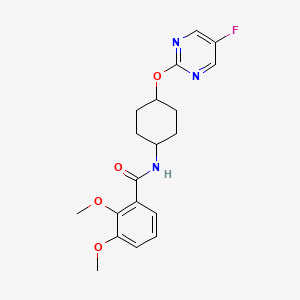
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)
